molecular formula C22H25N5O3S B12026686 N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide

N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide

Cat. No.: B12026686
M. Wt: 439.5 g/mol
InChI Key: WFVPUZWVHBGCFB-HZHRSRAPSA-N
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Description

Preparation Methods

The synthesis of N’-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide typically involves multiple steps. One common synthetic route starts with the preparation of the hydrazide precursor, followed by the formation of the triazole ring and the final coupling with the dimethoxyphenyl group. The reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as triethylamine .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

N’-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, in antimicrobial studies, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function. In anticancer research, it may induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Similar compounds to N’-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide include:

  • N’-[(E)-1-(3,4-dimethoxyphenyl)ethylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide
  • N’-[(E)-1-(3,4-dimethoxyphenyl)ethylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide
  • N’-[(E)-1-(3,4-dimethoxyphenyl)ethylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide

These compounds share similar structural features but may differ in their specific substituents or functional groups, leading to variations in their chemical reactivity and biological activity .

Properties

Molecular Formula

C22H25N5O3S

Molecular Weight

439.5 g/mol

IUPAC Name

N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]-2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C22H25N5O3S/c1-5-27-21(16-9-7-6-8-10-16)25-26-22(27)31-14-20(28)24-23-15(2)17-11-12-18(29-3)19(13-17)30-4/h6-13H,5,14H2,1-4H3,(H,24,28)/b23-15+

InChI Key

WFVPUZWVHBGCFB-HZHRSRAPSA-N

Isomeric SMILES

CCN1C(=NN=C1SCC(=O)N/N=C(\C)/C2=CC(=C(C=C2)OC)OC)C3=CC=CC=C3

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NN=C(C)C2=CC(=C(C=C2)OC)OC)C3=CC=CC=C3

Origin of Product

United States

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